molecular formula C10H9BrOS B14591256 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine CAS No. 61378-99-2

6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine

Cat. No.: B14591256
CAS No.: 61378-99-2
M. Wt: 257.15 g/mol
InChI Key: WMCXFLOBVVNNQJ-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine is a heterocyclic organic compound characterized by the presence of a bromophenyl group attached to a dihydro-oxathiine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromophenylthiol with an epoxide in the presence of a base, leading to the formation of the oxathiine ring . The reaction conditions often include the use of solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and automated systems are employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxathiine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

  • 6-(4-Chlorophenyl)-2,3-dihydro-1,4-oxathiine
  • 6-(4-Methylphenyl)-2,3-dihydro-1,4-oxathiine
  • 6-(4-Nitrophenyl)-2,3-dihydro-1,4-oxathiine

Comparison: 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro, methyl, and nitro analogs. The bromine atom’s size and electronegativity can influence the compound’s interaction with molecular targets, potentially leading to different biological outcomes .

Properties

CAS No.

61378-99-2

Molecular Formula

C10H9BrOS

Molecular Weight

257.15 g/mol

IUPAC Name

6-(4-bromophenyl)-2,3-dihydro-1,4-oxathiine

InChI

InChI=1S/C10H9BrOS/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,7H,5-6H2

InChI Key

WMCXFLOBVVNNQJ-UHFFFAOYSA-N

Canonical SMILES

C1CSC=C(O1)C2=CC=C(C=C2)Br

Origin of Product

United States

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